
2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane typically involves the reaction of a suitable dioxolane precursor with bromoethane and 4-methylpent-3-en-1-ol. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or toluene.
Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield ethyl derivatives, while oxidation could produce corresponding ketones or aldehydes.
Scientific Research Applications
2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving dioxolane derivatives.
Medicine: Exploration of pharmacological properties.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 2-(2-Bromoethyl)-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane would involve its interaction with molecular targets through its functional groups. The bromoethyl group may act as a reactive site for nucleophilic attack, while the dioxolane ring could participate in ring-opening reactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Lacks the methylpent-en-yl group.
2-(4-Methylpent-3-en-1-yl)-1,3-dioxolane: Lacks the bromoethyl group.
Properties
CAS No. |
89930-11-0 |
|---|---|
Molecular Formula |
C11H19BrO2 |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
2-(2-bromoethyl)-2-(4-methylpent-3-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H19BrO2/c1-10(2)4-3-5-11(6-7-12)13-8-9-14-11/h4H,3,5-9H2,1-2H3 |
InChI Key |
QNZSXOKXUHRUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1(OCCO1)CCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


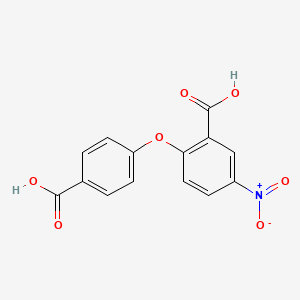
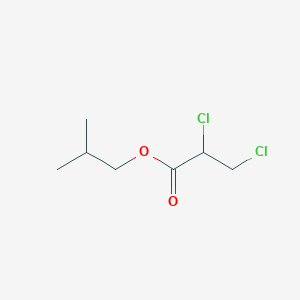

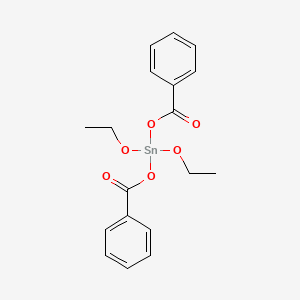
![2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14377807.png)
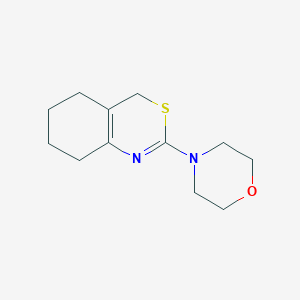
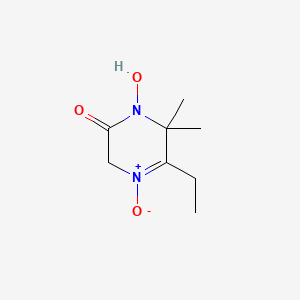
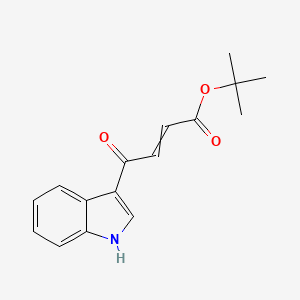

![Borane, bromobis[(1-methylethyl)thio]-](/img/structure/B14377826.png)
![Methyl 2-isocyano-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B14377833.png)
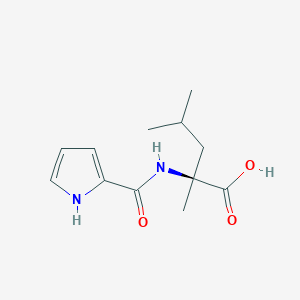
![1-Chloro-4-[(2-methyl-2-phenylpropyl)sulfanyl]benzene](/img/structure/B14377847.png)

